Chlorantholide C

Descripción general

Descripción

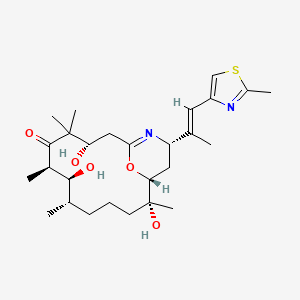

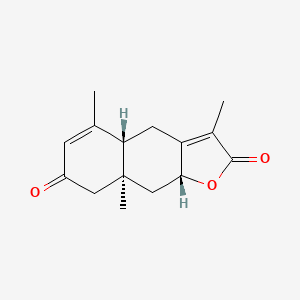

Chlorantholide C is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30162. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chlorogenic Acid (CGA) : CGA is a major component of coffee and is produced by certain plant species. It has been studied for its potential health benefits, including anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts, which could provide non-pharmacological approaches for treating or preventing chronic diseases (Tajik et al., 2017).

Ethical Review of Off-Label Drugs : This study discusses the ethical considerations in off-label drug research, particularly relevant during the COVID-19 pandemic, highlighting the importance of high-quality scientific research in drug repurposing (Qiuping Li et al., 2022).

Chloroquine and its Analogs : Chloroquine, a well-known antimalarial drug, has been studied for its repurposing in managing various infectious and noninfectious diseases. This review discusses the novel compounds and compositions based on its scaffold and their potential therapeutic applications (Njaria et al., 2015).

Antioxidant Properties of Chlorogenic Acid Derivatives : This research discusses the modification of CGA for enhanced antioxidant properties in both water-soluble and liposoluble systems, potentially useful in medicine, food processing, and cosmetic industries (Zhi-nan Xiang et al., 2008).

Chloroquine in Cancer Therapies : The study evaluates the potential of Chloroquine as an enhancing agent in cancer therapies, emphasizing its lysosomotrophic property important for increased efficacy and specificity in cancer treatments (Solomon & Lee, 2009).

Chloroquine Sensitizing Effect in Cancer Treatment : This study shows that Chloroquine can sensitize breast cancer cells to chemotherapy independent of autophagy, suggesting its potential use in combination cancer therapies (Maycotte et al., 2012).

Mecanismo De Acción

Target of Action

Chlorantholide C is an eudesmane-type sesquiterpene lactone

Mode of Action

The mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Safety and Hazards

The safety data sheet for Chlorantholide C indicates that it does not meet the criteria for classification as hazardous for transport . It is recommended to be stored protected from air and light, and refrigerated or frozen at 2-8 °C . In case of contact with eyes or skin, it is advised to rinse with plenty of water . If ingested or inhaled, immediate medical attention is required .

Análisis Bioquímico

Biochemical Properties

Chlorantholide C plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The compound interacts with biomolecules through binding interactions, influencing their activity and stability. For instance, this compound has been shown to interact with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cells . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of target enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . This inhibition can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for determining the optimal conditions for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the appropriate therapeutic window for the compound to maximize its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic reactions . Understanding these metabolic interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. This compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins . These properties determine the compound’s bioavailability and its potential for therapeutic use.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQUXKMKKKGSSD-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@@H]3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316816 | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372558-35-4 | |

| Record name | Chlorantholide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1372558-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

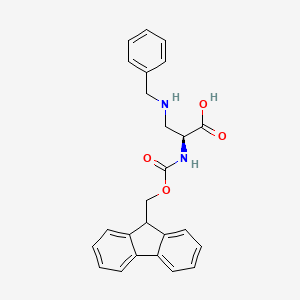

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)